molecular formula C27H23N5O5 B11004768 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide

Cat. No.: B11004768
M. Wt: 497.5 g/mol
InChI Key: KTOJQBPMFODGGT-UHFFFAOYSA-N
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Description

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and benzimidazole moieties, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isoindoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoindoloquinazoline structure.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the dimethoxy groups at the desired positions.

    Attachment of the Benzimidazole Moiety: The benzimidazole unit is synthesized separately and then coupled with the isoindoloquinazoline core through acylation reactions.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial production methods for this compound would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced isoindoloquinazoline derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Material Science: Its complex molecular architecture can be explored for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microorganisms. The compound’s ability to intercalate into DNA or interact with proteins can also contribute to its biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide can be compared with other compounds that feature similar structural motifs, such as:

    Isoindoloquinazoline Derivatives: These compounds share the isoindoloquinazoline core and exhibit similar biological activities.

    Benzimidazole Derivatives: Compounds with the benzimidazole moiety are known for their antimicrobial and anticancer properties.

    Dimethoxyquinone Derivatives: These compounds have similar oxidation-reduction properties and can be used in similar applications.

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C27H23N5O5

Molecular Weight

497.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C27H23N5O5/c1-14-28-18-10-8-15(12-19(18)29-14)30-22(33)13-31-25-17-9-11-21(36-2)24(37-3)23(17)27(35)32(25)20-7-5-4-6-16(20)26(31)34/h4-12,25H,13H2,1-3H3,(H,28,29)(H,30,33)

InChI Key

KTOJQBPMFODGGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C4C5=C(C(=C(C=C5)OC)OC)C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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